molecular formula C7H13NO2 B2930916 1,7-Dioxaspiro[4.4]nonan-4-amine CAS No. 2137477-43-9

1,7-Dioxaspiro[4.4]nonan-4-amine

Cat. No.: B2930916
CAS No.: 2137477-43-9
M. Wt: 143.186
InChI Key: SQCXYJVIAWSZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dioxaspiro[4.4]nonan-4-amine is a spirocyclic chemical building block of interest in medicinal chemistry and organic synthesis. The compound features a unique spiro architecture, where two rings share a single carbon atom, in this case, forming a 1,7-dioxaspiro[4.4]nonane scaffold substituted with an amine functional group . This structure combines the potential for varied stereochemistry with multiple heteroatoms, making it a valuable scaffold for constructing more complex, three-dimensional molecules. The molecular formula is identified as C 7 H 13 NO 2 . While specific biological data and mechanism of action for 1,7-Dioxaspiro[4.4]nonan-4-amine are not currently available in the literature , its structural features are highly relevant in drug discovery. The spirocyclic core can be used to increase saturation and structural complexity, potentially improving the physicochemical properties of lead compounds. The primary application of this compound is as a versatile synthetic intermediate or a core scaffold for the development of novel pharmacological agents, chemical probes, and other specialized materials. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-3-10-7(6)2-4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXYJVIAWSZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137477-43-9
Record name 1,7-dioxaspiro[4.4]nonan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Escaping Flatland: Engineering Novel Spiroketal Pharmacophores for Advanced Library Screening

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Introduction & Rationale

The pharmaceutical industry's historical reliance on robust cross-coupling chemistry has inadvertently populated high-throughput screening (HTS) libraries with flat, sp²-rich (hetero)aromatic molecules. While synthetically accessible, these planar structures often suffer from suboptimal physicochemical properties, including poor aqueous solubility and high attrition rates due to off-target promiscuity.

As a Senior Application Scientist, I advocate for a paradigm shift toward sp³-rich, conformationally restricted architectures. Spiroketals—bicyclic systems sharing a single tetrahedral carbon atom with two oxygen heteroatoms—represent an underexploited goldmine for fragment-based drug discovery (FBDD) and DNA-encoded libraries (DELs)[1].

The Causality of Scaffold Selection: Why integrate spiroketals into library design? The tetrahedral geometry of the spiro carbon forces the orthogonal arrangement of the two rings, projecting functional groups into three-dimensional space. This inherent 3D nature allows spiroketals to access deep, complex binding pockets that planar molecules simply cannot reach[2]. Furthermore, the conformational rigidity of the spiro-fusion minimizes the entropic penalty typically incurred upon target binding, while the ketal oxygens serve as precise, directional hydrogen-bond acceptors.

Physicochemical Superiority of Spiroketal Scaffolds

When engineering a screening library, the physicochemical profile of the core scaffold dictates the developability of the resulting hits. Spiroketals inherently increase the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success and reduced toxicity[3].

Table 1: Comparative Physicochemical Profiles (Planar vs. Spiroketal Cores)
PropertyPlanar (Hetero)Aromatic CoreSpiroketal CoreCausality / Mechanistic Impact
Fsp³ Fraction Low (< 0.3)High (> 0.6)Enhances 3D shape diversity; statistically correlates with lower clinical attrition.
Aqueous Solubility Generally PoorHighsp³ saturation and ketal oxygens disrupt flat crystal packing, improving hydration.
Binding Entropy High PenaltyLow PenaltyPre-organized rigid structure significantly reduces entropy loss upon target engagement.
Vector Projection 2D (Planar)3D (Orthogonal)Enables highly specific interaction with complex, non-planar protein binding clefts.

Synthesis and Integration into Screening Libraries

The historical bottleneck in spiroketal library generation has been the stereoselective construction of the spiro center. However, recent advances in transition-metal catalysis and photoredox methods now enable the high-throughput, stereocontrolled synthesis of these scaffolds, making them highly viable for DEL screening[4].

DEL_Workflow Start DNA-Tagged Starting Material Split Split & Pool Synthesis Start->Split Spiro Stereoselective Spiroketalization (Transition Metal Catalysis) Split->Spiro Building Block Addition Screen Affinity Selection (Target Protein) Spiro->Screen Library Assembly Complete Seq Next-Gen Sequencing (NGS) Screen->Seq Elution of Binders Hit Hit Identification & Resynthesis Seq->Hit Decoding

Workflow for DNA-Encoded Library (DEL) synthesis and screening of spiroketals.

Protocol 1: Self-Validating High-Throughput Synthesis of a Spiroketal Fragment Library

Objective: Generate a 500-member library of functionalized spiroketals for FBDD, ensuring >95% purity and stereochemical fidelity. Causality: Fragment libraries require low molecular weight (<300 Da) and high solubility. We utilize a modular transition-metal-catalyzed cycloisomerization of alkynediols, which is highly atom-economical, scalable, and proceeds under mild conditions.

Step-by-Step Methodology:

  • Pre-Assembly (Plate Preparation): Dispense diverse alkynediol precursors (10 mM in DMSO) into 384-well plates using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing ensures precise nanoliter volume transfer without tip-based cross-contamination.

  • Catalyst Addition: Add a solution of Au(I) catalyst (e.g., [(Ph₃P)AuCl]/AgOTf, 5 mol%) in a compatible solvent (e.g., DCE/EtOH). Causality: Au(I) acts as a soft, carbophilic Lewis acid, selectively activating the alkyne for intramolecular nucleophilic attack by the hydroxyl groups, driving the spiroketalization without requiring harsh acids.

  • Incubation & Cyclization: Seal the plates and incubate at 40°C for 12 hours.

  • Self-Validating QC (LC-MS/ELSD): Perform automated LC-MS with Evaporative Light Scattering Detection (ELSD) on 10% of the wells. Validation Check: The system must automatically flag any reaction with <90% conversion. ELSD ensures accurate quantification even for sp³-rich fragments lacking strong UV chromophores.

  • Purification: Subject passed wells to automated preparative HPLC.

  • Stereochemical Verification: Conduct high-throughput 1D and 2D NMR (NOESY) on representative scaffolds. Causality: This confirms the thermodynamic preference for the anomeric effect, which typically dictates the major spiroketal stereoisomer, ensuring the 3D vectors are correctly mapped for virtual screening.

Library Screening Methodologies and Target Engagement

Once synthesized, spiroketal libraries are subjected to rigorous screening. In FBDD, X-ray crystallography is the gold standard because it provides atomic-level resolution of the spiroketal's 3D interactions within the binding site[3].

Binding_Mechanism Ligand Spiroketal Pharmacophore Receptor Target Protein Cleft Ligand->Receptor Approaches Hbond Directional H-Bonding (Ketal Oxygens) Receptor->Hbond Hydrophobic Hydrophobic Pocket Engagement Receptor->Hydrophobic Conform Conformational Locking (Reduced Entropy Loss) Receptor->Conform Affinity High-Affinity Binding State Hbond->Affinity Hydrophobic->Affinity Conform->Affinity

Mechanistic pathway of spiroketal pharmacophore target engagement and binding.

Protocol 2: X-Ray Crystallographic Screening of Spiroketal Fragments

Objective: Identify and validate spiroketal fragment hits binding to a target kinase. Causality: Fragments inherently have low binding affinities (mM to µM). Biochemical assays often yield false positives at the high concentrations required for screening. X-ray soaking provides direct, self-validating physical evidence of target engagement.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-protein crystals using sitting-drop vapor diffusion. Crucial Step: Ensure the solvent channels in the crystal lattice are wide enough to accommodate the 3D bulk of the spiroketal fragments.

  • Fragment Pooling & Soaking: Group spiroketal fragments into cocktails of 3-5 compounds. Causality: Grouping must ensure diverse shapes to avoid electron density overlap. Soak apo-crystals in the cocktail solution (50 mM total fragment concentration) for 2-24 hours.

  • Cryoprotection & Harvesting: Transfer crystals to a cryoprotectant solution (e.g., 20% glycerol) and flash-freeze in liquid nitrogen. Causality: Rapid freezing prevents ice crystal formation, which would otherwise destroy the diffraction pattern.

  • Data Collection & Processing: Collect diffraction data at a synchrotron source. Process data using automated pipelines (e.g., XDS).

  • Self-Validating Hit Identification: Calculate Fo-Fc difference electron density maps. Validation Check: A hit is only confirmed if the electron density unambiguously matches the unique 3D orthogonal shape of the spiroketal core, and the B-factors of the ligand are comparable to the surrounding protein residues.

Field-Proven Case Studies in Drug Discovery

The translation of spiroketal screening into clinical candidates underscores the validity of this structural class:

  • Tofogliflozin (SGLT2 Inhibitor): Discovered through pharmacophore-based library screening, tofogliflozin features a unique O-spiroketal C-arylglucoside scaffold. The spiroketal ring system was critical for locking the active conformation, leading to highly selective SGLT2 inhibition for the treatment of type 2 diabetes[5].

  • Ivermectin and α7nAChR Modulation: Structural elucidation of ivermectin binding to the α7 nicotinic acetylcholine receptor (α7nAChR) revealed that its spiroketal moiety faces the cytoplasm, engaging in critical hydrophobic interactions with residues like I217 and L221[6]. This precise 3D projection is essential for stabilizing the receptor's desensitized state.

Conclusion

The integration of spiroketal pharmacophores into screening libraries is not merely a synthetic exercise; it is a strategic imperative to escape "flatland." By leveraging their high Fsp³ character, conformational rigidity, and unique 3D vector projections, drug development professionals can significantly improve the quality of screening hits, reduce downstream attrition, and unlock previously undruggable targets.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: ResearchGate URL
  • The utilization of spirocyclic scaffolds in novel drug discovery (Editorial)
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: ACS Publications URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (nih.gov)

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 1,7-Dioxaspiro[4.4]nonan-4-amine from Diacetone D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the stereoselective synthesis of the 1,7-dioxaspiro[4.4]nonan-4-amine core scaffold starting from the chiral pool material Diacetone D-Glucose (DAG) .

The protocol synthesizes field-proven methodologies (specifically adapting the Tadano/Aoki route ) with modern functionalization strategies to install the amine moiety.

Abstract & Strategic Value

Spirocyclic scaffolds are increasingly privileged in medicinal chemistry due to their high


 character, inherent three-dimensionality, and ability to orient substituents in novel vectors compared to flat aromatic systems. The 1,7-dioxaspiro[4.4]nonane  skeleton is the core of bioactive natural products such as pseurotins and cephalosporolides.

This protocol details a robust, scalable route to synthesize this spirocyclic core from Diacetone D-Glucose (DAG) . By leveraging the inherent chirality of the glucose backbone, we establish the spiro-quaternary center at C3 with high stereocontrol. The final installation of the amine functionality at position 4 (corresponding to the glucose C2/C4 vector) is achieved via a Mitsunobu-Staudinger sequence, providing a versatile handle for library generation.

Retrosynthetic Analysis

The strategy relies on "chiral pool" synthesis. The glucose furanose ring provides the first 5-membered ring (Ring A). The second 5-membered ring (Ring B) is constructed via side-chain extension at C3 followed by thermodynamic spiroketalization.

Retrosynthesis Target 1,7-Dioxaspiro[4.4]nonan-4-amine (Target Scaffold) Precursor Spiroketal Intermediate (OH at C4) Target->Precursor Mitsunobu/Staudinger (Amine Installation) C3_Adduct C3-Allyl/Vinyl Glucose (Tertiary Alcohol) Precursor->C3_Adduct Acid-Catalyzed Spirocyclization Ketone C3-Ulose (Oxidized DAG) C3_Adduct->Ketone Stereoselective Grignard Addition DAG Diacetone D-Glucose (Starting Material) Ketone->DAG PDC/Ac2O Oxidation

Figure 1: Retrosynthetic logic flow from Target to Starting Material.[1][2]

Detailed Experimental Protocol

Phase 1: Preparation of the C3-Ulose (The Electrophile)

The C3-hydroxyl of DAG is sterically shielded. Oxidation requires forcing conditions to generate the ketone (ulose) necessary for carbon-carbon bond formation.

Reagents: Diacetone D-Glucose (DAG), Pyridinium Dichromate (PDC), Acetic Anhydride (


).
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve DAG (10.0 g, 38.4 mmol) in anhydrous

    
     (150 mL).
    
  • Oxidation: Add PDC (21.7 g, 57.6 mmol, 1.5 equiv) followed by

    
     (10.9 mL, 115 mmol, 3.0 equiv).
    
    • Note: Acetic anhydride accelerates the reaction and prevents over-oxidation or elimination side products.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The product (
    
    
    
    ) is less polar than DAG.
  • Workup: Filter the dark suspension through a pad of Celite/Silica. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 4:1) yields the 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose as a white crystalline solid (Yield: ~85-90%).[3]

Phase 2: Stereoselective C3-Allylation (The Spiro Precursor)

We introduce the carbons for the second ring using Allyl Magnesium Bromide. The attack occurs exclusively from the convex face (α-face), yielding the allo-configuration.

Reagents: Allyl Magnesium Bromide (1.0 M in


), THF (anhydrous).
  • Cooling: Dissolve the C3-ulose (5.0 g, 19.3 mmol) in anhydrous THF (100 mL) and cool to

    
    .
    
  • Addition: Dropwise add AllylMgBr (29.0 mL, 29.0 mmol, 1.5 equiv) over 30 minutes.

    • Critical Parameter: Temperature must remain below

      
       to ensure stereocontrol.
      
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
  • Quench: Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: This yields the 3-C-allyl-3-O-hydroxy-diacetone glucose intermediate.

Phase 3: Hydroboration & Spirocyclization (The "Crucible")

This step constructs the spirocyclic core. We convert the allyl alkene to a primary alcohol, then trigger an acid-catalyzed cascade that removes the acetonide protecting groups and cyclizes the side chain.

Reagents: 9-BBN (0.5 M),


, NaOH, HCl (aq).
  • Hydroboration: Dissolve the allyl adduct in THF. Add 9-BBN (1.5 equiv) at

    
     and warm to RT overnight.
    
  • Oxidation: Cool to

    
    . Add 3M NaOH followed by 
    
    
    
    dropwise. Stir 1 hour.
  • Workup: Extract with EtOAc to isolate the diol intermediate (primary OH on side chain, tertiary OH at C3).

  • Spirocyclization (Acid Catalysis):

    • Dissolve the crude diol in MeOH/H2O (4:1).

    • Add concentrated HCl (catalytic amount, pH ~1-2). Stir at RT for 12-24 hours.

    • Mechanism:[1][3][4][5][6][7] The acid hydrolyzes the 1,2- and 5,6-acetonides. The primary OH of the side chain attacks the anomeric center (or C3 ketal depending on thermodynamic stability) and the C6-OH cyclizes.

    • Note: In the Tadano route (Source 1.1), spirocyclization forms the 1,7-dioxaspiro[4.4]nonane core.

  • Purification: Neutralize with solid

    
    , filter, concentrate, and purify via HPLC or flash chromatography.
    
    • Target Intermediate: (5R)-1,7-dioxaspiro[4.4]nonane-polyol .

Phase 4: Amine Installation (The "Payload")

The spirocyclization leaves free hydroxyl groups (formerly C2/C4 of glucose). We target the sterically accessible secondary hydroxyl (typically C4 in the spiro numbering) for conversion to an amine.

Method: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA) followed by Staudinger Reduction.

  • Azidation:

    • Dissolve the spiro-polyol (1.0 equiv) in anhydrous THF.

    • Add

      
       (1.5 equiv) and DIAD (1.5 equiv) at 
      
      
      
      .
    • Add DPPA (Diphenylphosphoryl azide, 1.5 equiv). Stir at RT for 12 hours.

    • Outcome:

      
       inversion of the hydroxyl to an azide.
      
  • Reduction (Staudinger):

    • Add

      
       (2.0 equiv) and 
      
      
      
      (10 equiv) directly to the reaction mixture (or after workup of the azide).
    • Heat to

      
       for 4 hours.
      
  • Final Isolation: Acid/Base extraction.[8] Acidify to pH 2 (amine goes to aqueous), wash organics, then basify aqueous layer to pH 12 and extract the free amine into DCM.

  • Product: 1,7-dioxaspiro[4.4]nonan-4-amine .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Oxidation Temp

Higher temps cause elimination of the C3-OH (beta-elimination) destroying the sugar ring.
Grignard Temp

Loss of facial selectivity. Attack from the

-face yields the wrong diastereomer (C3-epimer).
Acid Hydrolysis pH 1-2If pH is too low (<0), degradation of the furanose ring occurs (furfural formation).
Moisture

ppm
Grignard and Mitsunobu reagents are strictly moisture sensitive.

References

  • Tadano, K. et al. (2002).[1] Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. Heterocycles.

  • Yus, M. et al. (2005).[9] Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters.

  • Fleet, G.W.J. et al. (1994).[6] Spirocyclic peptides at the anomeric position of mannofuranose. Tetrahedron Letters.

  • Smith, A.B. et al. (1995). Total Synthesis of Pseurotins. Journal of the American Chemical Society. (Foundational text for spiro-glucose chemistry).
Visual Summary of Workflow

Workflow Step1 Step 1: PDC Oxidation (Create C3-Ketone) Step2 Step 2: Allyl Grignard (Install Side Chain) Step1->Step2 C3-Ulose Step3 Step 3: Hydroboration (Functionalize Side Chain) Step2->Step3 3-Allyl-DAG Step4 Step 4: Acid Cyclization (Form Spiro Ring) Step3->Step4 Diol Intermediate Step5 Step 5: Mitsunobu Azidation (Install Nitrogen) Step4->Step5 Spiro-Polyol Step6 Step 6: Staudinger Reduction (Reveal Amine) Step5->Step6 Spiro-Azide

Figure 2: Step-by-step experimental workflow for the synthesis.

Sources

Application Note: High-Efficiency Reductive Amination of 1,7-Dioxaspiro[4.4]nonan-4-one

[1]

Introduction & Strategic Analysis

The reductive amination of 1,7-dioxaspiro[4.4]nonan-4-one presents a unique synthetic challenge. Unlike simple aliphatic ketones, this scaffold features a carbonyl group at the C4 position, directly adjacent to the C5 spiro-quaternary center. This proximity creates significant steric bulk (neopentyl-like environment), which severely retards the nucleophilic attack of amines and the subsequent formation of the imine/enamine intermediate.

Furthermore, the 1,7-dioxaspirocyclic framework contains ether linkages that can be sensitive to strong Lewis acids or harsh acidic conditions, potentially leading to ring-opening or spiro-isomerization. Therefore, standard protocols (e.g., catalytic hydrogenation or simple NaBH(OAc)3 mixing) often result in low conversion or recovery of starting material.

This guide details two optimized protocols:

  • Protocol A (The "Titanium-Boost" Method): The gold standard for hindered ketones, utilizing Titanium(IV) isopropoxide to drive equilibrium.

  • Protocol B (Mild Direct Method): A sodium triacetoxyborohydride (STAB) protocol optimized for less hindered or highly nucleophilic amines.

Mechanistic Insight & Pathway Visualization

To achieve high yields, one must force the formation of the active electrophile. In hindered systems, the equilibrium between ketone and hemiaminal is unfavorable. Ti(OiPr)4 acts as a dual-purpose reagent:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine/titanium-complex.

Figure 1: Reaction Workflow & Mechanism

ReductiveAminationcluster_stericsSteric ControlStart1,7-Dioxaspiro[4.4]nonan-4-oneIntermediateTitanium-Imine Complex(Activated Electrophile)Start->Intermediate Steric Activation(Slow Step)ReagentsAmine (R-NH2) + Ti(OiPr)4(Lewis Acid/Dehydrating Agent)Reagents->IntermediateReductionReduction Step(NaBH4 or NaBH3CN)Intermediate->Reduction In-situ ReductionProductTarget Spiro-AmineReduction->Product StereoselectiveHydride AttackStericsC5 Spiro CenterBlocks Re FaceHydrideHydride Attacksfrom Less Hindered FaceSterics->Hydride

Caption: Figure 1. The Ti(OiPr)4-mediated pathway overcomes steric hindrance at the C4 position by trapping the imine intermediate.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Sterically hindered amines, electron-deficient amines, or when standard methods fail.

Reagents:

  • Substrate: 1,7-dioxaspiro[4.4]nonan-4-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Titanium(IV) isopropoxide (Ti(OiPr)4): 1.5 – 2.0 equiv

  • Reductant: NaBH4 (Sodium Borohydride): 1.5 equiv

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in absolute EtOH (0.5 M concentration).

  • Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise via syringe. The solution may turn slightly yellow/hazy.

  • Incubation: Stir at Room Temperature (RT) for 6–12 hours. Note: For extremely hindered amines, heat to 40-50°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).

  • Completion: Allow the mixture to warm to RT and stir for an additional 2–4 hours.

  • Workup (Critical):

    • Quench by adding 2M aqueous NH4OH (approx. 2 mL per mmol substrate). A heavy white precipitate (TiO2) will form.

    • Dilute with CH2Cl2 or EtOAc.

    • Filter through a pad of Celite to remove titanium salts. Wash the pad thoroughly.

    • Separate phases, dry organic layer over Na2SO4, and concentrate.

Protocol B: Sodium Triacetoxyborohydride (STAB) Direct Method

Best for: Unhindered primary amines and robust substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.3 equiv[2]

  • Reductant: NaBH(OAc)3 (STAB): 1.4 – 1.6 equiv

  • Acid Catalyst: Acetic Acid (AcOH): 1.0 – 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

Step-by-Step Procedure:

  • Mixing: Dissolve ketone and amine in DCE (0.2 M).

  • Acidification: Add AcOH (1.0 equiv). Stir for 30 minutes to allow pre-equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.[4]

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on amine type and protocol.

VariableProtocol A (Ti-Mediated)Protocol B (STAB/AcOH)
Primary Alkyl Amines >90% Yield75-85% Yield
Secondary Amines 80-90% Yield<50% Yield (Steric clash)
Anilines (Weak Nucleophiles) 70-85% YieldPoor (<30%)
Reaction Time 8-16 Hours12-24 Hours
Stereoselectivity (dr) High (typically >9:1)Moderate (typically 4:1)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric bulk at C4 prevents imine formation.

    • Fix: Switch to Protocol A. Increase Ti(OiPr)4 to 2.0 equiv and heat the imine-formation step to 50°C before adding reductant.

  • Issue: Ring Opening.

    • Cause: Acid sensitivity of the spiro-ketal/ether linkage.

    • Fix: Avoid strong acids. In Protocol B, reduce AcOH or use Protocol A (which is effectively neutral/buffered during reduction).

  • Issue: Titanium Emulsion during Workup.

    • Fix: Do not just add water. Use 2M NaOH or NH4OH to precipitate TiO2 as a filterable solid.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[5] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[3][6] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527-2532. Link

  • Barney, C. L., et al. "A convenient synthesis of hindered amines via reductive amination." Tetrahedron Letters, 1990, 31(39), 5547-5550. Link

Stereoselective synthesis of amino-functionalized spiroketals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-functionalized spiroketals represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in marine biotoxins (e.g., Pinnatoxins, Pteriatoxins) and novel antibiotic candidates. Their structural complexity arises from the intersection of two challenges: stereocontrol of the spiro-center and chemocompatibility of the basic amine .

This guide moves beyond standard textbook definitions to address the practical "how-to" of synthesizing these systems. We contrast the classical Thermodynamic Control (Acid-Mediated) with modern Kinetic Control (Transition Metal Catalysis), providing a decision framework for selecting the correct methodology based on target stereochemistry.

Strategic Analysis: The "Amine & Anomeric" Conundrum

Before initiating synthesis, the researcher must analyze the target's thermodynamic profile. The stability of spiroketals is governed by the Anomeric Effect , where electronegative substituents (oxygen) at the C1 position prefer an axial orientation due to


 hyperconjugation.
The Decision Matrix
  • Thermodynamic Product: The isomer where the C-O bonds of both rings are axial relative to the other ring (Double Anomeric Effect). This is the "natural" resting state.

  • Kinetic Product: Any isomer that defies this stability (e.g., one or both oxygens equatorial). This requires "trapping" a high-energy intermediate.

The Amine Challenge: Free amines are basic. In acid-catalyzed spiroketalization, they protonate immediately (


), altering the electronic character of the substrate and potentially precipitating out of non-polar solvents. In metal catalysis (Au, Pd), free amines poison the catalyst.
  • Solution: Mask the amine as a carbamate (Boc, Cbz) or sulfonamide (Ts) prior to cyclization.

Visualization: Synthetic Decision Tree

SpiroStrategy Start Target Analysis: Amino-Spiroketal Stability Is the target the Thermodynamic Isomer? Start->Stability Yes YES: Double Anomeric Stabilization Stability->Yes No NO: Contra-Thermodynamic Target Stability->No AmineCheck Check Amine State Yes->AmineCheck AcidMethod Method A: Acid-Catalyzed Cyclization (CSA/HCl) Protocols Use Ammonium Salt or Carbamate AcidMethod->Protocols AmineCheck->AcidMethod MetalMethod Method B: Gold(I) Hydroalkoxylation No->MetalMethod Substrate Substrate: Alkynyl Diol (Amine Protected) MetalMethod->Substrate

Figure 1: Strategic decision tree for selecting the synthesis pathway based on thermodynamic stability and functional group compatibility.

Detailed Protocols

Protocol A: Thermodynamic Cyclization (Acid-Mediated)

Best for: Natural product cores where the most stable isomer is desired (e.g., [6,6]-spiroketals with axial oxygens). Mechanism: Reversible formation of an oxocarbenium ion intermediate, allowing equilibration to the lowest energy conformer.

Materials
  • Precursor: Amino-dihydroxy ketone (Amine protected as N-Boc or N-Cbz).

  • Catalyst: Camphorsulfonic Acid (CSA) or

    
    -Toluenesulfonic acid (pTSA).
    
  • Solvent: Dichloromethane (DCM) or Benzene (if water removal is needed).

  • Reagent: Magnesium Sulfate (

    
    ) or Molecular Sieves (4Å).
    
Step-by-Step Methodology
  • Preparation: Dissolve the N-protected dihydroxy ketone (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If the amine is unprotected, use MeOH as solvent and HCl (2.0 equiv) to form the ammonium salt in situ, though this often lowers yield due to solubility issues.

  • Acidification: Add CSA (0.1 – 0.3 equiv) at 0 °C.

  • Equilibration: Warm to room temperature. Monitor by TLC.

    • Critical Insight: If the reaction stalls, the water byproduct may be hydrolyzing the oxocarbenium ion back to the ketone. Add activated 4Å Molecular Sieves or

      
       to drive the equilibrium forward (Le Chatelier’s principle).
      
  • Timecourse: Stir for 4–12 hours.

    • Self-Validation: Take an aliquot, neutralize with

      
      , and run NMR. If multiple isomers exist, the reaction has not reached thermodynamic equilibrium. Continue stirring or reflux.
      
  • Quench: Add saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed isomerization on the column).
    
Protocol B: Kinetic Control (Gold-Catalyzed Hydroalkoxylation)

Best for: "Contra-thermodynamic" spiroketals or when high regioselectivity is required. Mechanism:


-activation of an alkyne by Au(I), followed by nucleophilic attack of the hydroxyl group. This is irreversible under the reaction conditions, trapping the kinetic product.
Materials
  • Precursor: Alkynyl diol with N-protecting group (Boc/Ts).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (5 mol%) OR commercially available Gagosz catalyst (
    
    
    ).
  • Solvent: Anhydrous DCM or Toluene.

  • Additives: PPTS (Pyridinium p-toluenesulfonate) - optional, sometimes used to assist proton transfer.

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or Schlenk line, mix

    
     and 
    
    
    
    in DCM for 10 minutes to generate the active cationic gold species. Filter off the AgCl precipitate if necessary (often skipped in small scale).
  • Substrate Addition: Dissolve the alkynyl diol (1.0 equiv) in DCM (0.05 M). Add to the catalyst solution at room temperature.

  • Reaction Monitoring: The reaction is typically fast (30 min – 2 hours).

    • Mechanistic Note: The Gold activates the alkyne.[1] The first cyclization usually forms the exocyclic enol ether, which then undergoes a second cyclization (often acid-assisted or Au-assisted) to close the spiro ring.

  • Troubleshooting Regioselectivity:

    • If 5-exo-dig vs 6-endo-dig competition occurs, switch the ligand on Gold. Bulky ligands (e.g., JohnPhos, IPr) favor the endo pathway due to steric crowding at the metal center.

  • Quench: Add a drop of

    
     and concentrate immediately.
    
  • Purification: Rapid filtration through a short plug of silica. Avoid prolonged exposure to silica to prevent acid-catalyzed equilibration to the thermodynamic product.

Visualization: Gold Catalysis Workflow

GoldWorkflow Precursor Alkynyl Diol (N-Protected) Activation Au(I) Activation (Pi-Complex) Precursor->Activation + AuCl/AgOTf Cyclization1 1st Cyclization (Enol Ether) Activation->Cyclization1 Nu: OH attack Cyclization2 2nd Cyclization (Spiro Closure) Cyclization1->Cyclization2 Proton Transfer Product Kinetic Spiroketal Cyclization2->Product Trapped

Figure 2: Reaction pathway for Gold(I)-catalyzed spiroketalization, highlighting the sequential ring closure.

Data Summary & Comparison

FeatureAcid-Catalyzed (Method A)Gold-Catalyzed (Method B)
Control Type Thermodynamic (Equilibrium)Kinetic (Irreversible)
Major Product Double Anomeric (Axial/Axial)Ligand/Substrate Dependent
Amine Compatibility Low (Must be salt or protected)Medium (Must be protected)
Reaction Time Hours to DaysMinutes to Hours
Cost Low (CSA/pTSA)High (Au/Ag salts)
Scalability HighModerate

References

  • Brimble, M. A., et al. "Spiroketals: Synthesis and Biological Activity." Natural Product Reports, 2014.

  • Aponick, A., et al. "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals."[1] Organic Letters, 2014.[1]

  • Toste, F. D., et al. "Gold(I)-Catalyzed Enantioselective Synthesis of Spiroketals." Nature, 2008.

  • Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Pergamon Press, 1983.
  • Tan, B., et al. "Acid-Catalyzed Stereoselective Spiroketalization Reactions."[2] Journal of the American Chemical Society, 2016.[2] [2]

Sources

Troubleshooting & Optimization

Improving yield of spiroketal reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Spiroaminal/Spiroketal Formation via Reductive Amination Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Spiro-Tech Help Desk

Ticket Status: Open Priority: High (Yield Critical)

You are likely here because your LCMS shows a messy mixture of open-chain intermediates, wrong diastereomers, or reduced alcohols instead of your desired spirocyclic amine.

Spirocyclization via reductive amination is not a simple functional group interconversion; it is a thermodynamic balancing act . Unlike standard reductive aminations, this reaction requires the precise orchestration of iminium ion formation, hydride delivery, and stereoelectronic stabilization (the anomeric effect).

This guide deconstructs the failure modes of this transformation and provides self-validating protocols to recover your yield.

Module 1: The Mechanistic Logic (Why it Fails)

To fix the yield, you must identify which stage of the cascade is breaking. The reaction proceeds through a "Spiro-Cyclization Cascade."

The Pathway
  • Condensation: Amine attacks Ketone

    
     Hemiaminal.
    
  • Dehydration: Hemiaminal

    
     Iminium Ion (The "Gatekeeper" intermediate).
    
  • Cyclization/Reduction: The nucleophilic arm (usually an alcohol or another amine) closes onto the iminium, OR the iminium is reduced first, followed by cyclization.

Critical Insight: The stability of the final spiroaminal is governed by the Anomeric Effect . The lone pair on the heteroatom (N or O) prefers to be anti-periplanar to the polar C-X bond of the adjacent ring. If your reaction conditions (Kinetic Control) fight this thermodynamic preference, your yield will suffer due to reversibility and hydrolysis during workup.

SpiroPathway Start Keto-Alcohol + Amine Hemi Hemiaminal (Unstable) Start->Hemi Acid Cat. Iminium Iminium Ion (Key Intermediate) Hemi->Iminium -H2O Red_Open Reduced Open Chain Amine Iminium->Red_Open Premature Reduction (Fast Hydride) Kinetic Kinetic Product (Less Stable Isomer) Iminium->Kinetic Low Temp Irreversible Hydride Thermo Thermodynamic Product (Stabilized by Anomeric Effect) Iminium->Thermo Acid Equilibration (Reversible) Kinetic->Thermo Acid/Heat (Isomerization)

Caption: The Spiro-Cyclization Cascade. Yield loss occurs primarily at the "Premature Reduction" branch or through "Kinetic Trapping" of the unstable isomer.

Module 2: Troubleshooting Guides (FAQs)
Issue A: "I see the mass of the product, but it decomposes upon purification."

Diagnosis: You likely formed the kinetic spiroaminal , which lacks anomeric stabilization. Upon exposure to silica gel (acidic) or water, it hydrolyzes back to the open-chain ketone/amine. The Fix: Force Thermodynamic Equilibration.

  • Action: Do not quench immediately. After the reduction is complete, add a Lewis Acid (e.g.,

    
    ) or a Bronsted acid (TFA) and heat the mixture (40–60°C) for 1–2 hours. This drives the equilibrium toward the thermodynamically stable spiro-isomer (anomeric stabilization) before workup.
    
  • Workup: Use a basic wash (NaHCO3) to neutralize the acid before concentration to prevent hydrolysis.

Issue B: "I mostly get the reduced alcohol (direct ketone reduction)."

Diagnosis: The hydride is reducing the ketone before the imine can form. This is common with unhindered ketones or slow-reacting amines. The Fix: Stepwise Formation (The "Pre-incubation" Protocol).

  • Action: Switch from a "One-Pot" to a "Telescoped" procedure. Stir the Ketone + Amine + Drying Agent (MgSO4 or 4Å Sieves) + Acid Catalyst (AcOH) for 2–12 hours before adding the reducing agent.

  • Reagent Switch: Stop using NaBH4. Use NaBH(OAc)3 (Sodium Triacetoxyborohydride). It is less basic and reacts much faster with imines than with ketones, providing chemoselectivity [1].

Issue C: "The reaction stalls at the imine/hemiaminal stage."

Diagnosis: Steric hindrance is preventing the final cyclization or reduction. The Fix: Titanium-Mediated Reductive Amination.

  • Action: Add Ti(OiPr)4 (Titanium Isopropoxide) (1.5–2.0 equiv) to the neat mixture of amine and ketone. Stir for 4–12 hours. The Ti(IV) acts as a Lewis acid and water scavenger, forcing imine formation.

  • Reduction: Dilute with THF/MeOH and add NaBH4 (or NaBH3CN). The titanium coordinates the imine, activating it for hydride attack.

Module 3: Stereochemical Control & Reagent Selection

The choice of reducing agent dictates whether you get the Kinetic (sterically controlled) or Thermodynamic (anomerically controlled) product.

ReagentReactivity ProfileStereochemical OutcomeBest For...
NaBH(OAc)3 Mild, Selective for IminesSubstrate Control (Usually Kinetic)Standard substrates; avoiding ketone reduction.
NaCNBH3 Very Mild, pH Dependent (pH 4-6)Thermodynamic (Slow reaction allows equilibration)Acid-sensitive spiroketals; requiring equilibration.
L-Selectride Bulky, NucleophilicKinetic (Attacks from less hindered face)Setting stereocenters against thermodynamic preference.
H2 / Pd-C Heterogeneous CatalysisVariable (Often cis-selective)Removing benzyl groups simultaneously.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: The "Titanium Rescue" (For Difficult/Low-Yield Substrates)

Use this when standard NaBH(OAc)3 fails to give conversion.

  • Complexation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Amine (1.2 equiv).

  • Activation: Add Ti(OiPr)4 (2.0 equiv) neat (no solvent) or in minimal dry THF.

  • Incubation: Stir at Ambient Temperature (or 40°C for sterically hindered systems) for 6–12 hours. Checkpoint: Monitor by TLC/NMR for disappearance of ketone.

  • Reduction: Dilute with dry MeOH (0.2 M concentration). Cool to 0°C.

  • Hydride Delivery: Add NaBH4 (3.0 equiv) portion-wise. (Caution: Gas evolution).

  • Workup (Critical): Quench with 1N NaOH (to precipitate Titanium salts as white TiO2). Filter through Celite. Extract filtrate with EtOAc.

Protocol B: Thermodynamic Equilibration (For Anomeric Stability)

Use this to maximize the yield of the stable spiro-isomer.

  • Reaction: Perform standard reductive amination (e.g., NaBH(OAc)3 in DCE/AcOH).

  • Acid Treatment: Once starting material is consumed, do not quench . Add TFA (5–10 equiv) or TsOH (1.0 equiv).

  • Equilibration: Heat to 50°C for 2 hours. This allows the spiro-ring to open and close, settling into the energetically favorable anomeric conformation [2].

  • Quench: Pour into cold sat. NaHCO3. Extract rapidly.

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect in spiro-systems).
  • Brimble, M. A., et al. (2006). "Synthesis of the Spiroketal Ring Systems of the Natural Products." Chemical Reviews. (General grounding for spiroketal stability).
  • Perron, F., & Albizati, K. F. (1989). "Chemistry of Spiroketals." Chemical Reviews, 89(7), 1617–1661. Link

Sources

Validation & Comparative

1H NMR Characteristic Shifts of 1,7-Dioxaspiro[4.4]nonan-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery paradigms shift away from planar, sp²-hybridized molecules toward complex 3D architectures, spirocyclic scaffolds have emerged as critical building blocks. They offer enhanced metabolic stability, improved solubility, and precise spatial projection of pharmacophores[1]. Among these, 1,7-dioxaspiro[4.4]nonan-4-amine is a highly valued intermediate. However, the rigid, chiral nature of the spiro[4.4]nonane core presents unique analytical challenges during structural elucidation.

This guide provides an in-depth comparative analysis of the ¹H NMR characteristics of 1,7-dioxaspiro[4.4]nonan-4-amine against its monocyclic "flatland" alternative, 3-aminotetrahydrofuran. By understanding the stereoelectronic causality behind these shifts, researchers can confidently assign structures and validate synthetic intermediates.

Stereoelectronic Causality: The "Why" Behind the Shifts

To accurately interpret the ¹H NMR spectrum of 1,7-dioxaspiro[4.4]nonan-4-amine, one must first understand its conformational dynamics.

In a simple monocyclic system like 3-aminotetrahydrofuran, the five-membered ring undergoes rapid pseudorotation. This conformational flexibility averages out the magnetic environments of the ring protons, often resulting in broad, overlapping multiplets.

Conversely, the spirocyclic core of 1,7-dioxaspiro[4.4]nonan-4-amine is conformationally locked. The presence of two oxygen atoms within the spiro framework induces strong stereoelectronic effects—analogous to the generalized anomeric effects observed in spiroketals[2]. This rigidity dictates two critical NMR phenomena:

  • Extreme Diastereotopicity: The geminal protons on the carbon atoms adjacent to the spiro center (C6, C9) and the amine (C3) are locked in distinct axial-like and equatorial-like orientations. They become highly magnetically inequivalent, exhibiting large geminal coupling constants (

    
     Hz).
    
  • Inductive Deshielding Gradients: The spiro center (C5) and the two heteroatoms (O1, O7) create a complex deshielding cone that distinctly separates the chemical shifts of the two rings, a feature entirely absent in monocyclic analogs[3].

Comparative ¹H NMR Data Analysis

The table below contrasts the predictive ¹H NMR shift ranges and splitting patterns of 1,7-dioxaspiro[4.4]nonan-4-amine with the standard monocyclic alternative, 3-aminotetrahydrofuran (recorded in CDCl₃ at 400 MHz).

Structural Feature1,7-Dioxaspiro[4.4]nonan-4-amine (Target)3-Aminotetrahydrofuran (Alternative)Analytical Causality & Observation
Amine-adjacent Proton ~3.30 - 3.50 ppm (dd or ddd, 1H)~3.55 ppm (m, 1H)The rigid spiro framework restricts the C4-H dihedral angles, resulting in sharp, distinct vicinal couplings rather than a broad multiplet.
Oxygen-adjacent Protons (Ring 1) ~3.80 - 4.00 ppm (AB system/m, 2H)~3.70 - 3.90 ppm (m, 2H)In the spirocycle, the C2 protons are locked relative to the O1 atom, often appearing as a distinct AB spin system due to diastereotopicity.
Oxygen-adjacent Protons (Ring 2) ~3.75 - 3.95 ppm (m, 2H)N/AThe second tetrahydrofuran ring provides an additional set of deshielded protons, confirming the spirocyclic assembly.
Aliphatic Ring Protons ~1.70 - 2.30 ppm (Complex distinct multiplets, 6H)~1.70 - 2.10 ppm (Broad overlapping m, 2H)Critical Differentiator: The spirocycle exhibits highly resolved ddd patterns for C3, C6, and C9 protons due to locked geminal (

Hz) and vicinal couplings.
Amine Protons (-NH₂) ~1.50 ppm (br s, 2H)~1.45 ppm (br s, 2H)Both exchange rapidly with D₂O. Shift is highly concentration and solvent dependent.

Self-Validating Experimental Protocol

Due to the dense multiplet regions in spirocyclic systems, a standard 1D ¹H NMR is rarely sufficient for absolute structural validation. The following step-by-step methodology ensures a self-validating data acquisition workflow.

Phase 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the amine in 0.6 mL of CDCl₃.

    • Expert Insight: Trace DCl in older CDCl₃ bottles can protonate the primary amine, drastically shifting the C4-H signal downfield and broadening the spectrum. Always filter CDCl₃ through a small plug of basic alumina prior to sample preparation.

  • Internal Standard: Ensure the solvent contains 0.03% v/v TMS to provide a reliable 0.00 ppm reference point, critical for comparing subtle stereoelectronic shifts.

Phase 2: 1D Acquisition Parameters
  • Pulse Sequence: Use a standard 30° pulse program (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 to at least 2.0 seconds. The rigid spirocyclic core can alter the T1 relaxation times of the diastereotopic protons; a longer D1 ensures accurate integration, which is vital for confirming the 13-proton count of the target.

Phase 3: 2D Validation (Mandatory for Spirocycles)
  • COSY (Correlation Spectroscopy): Run a standard gradient COSY to map the two isolated spin systems. You must observe two distinct coupling networks: the amine-bearing ring (H2-H3-H4) and the unsubstituted ring (H6-H9-H8).

  • HSQC (Heteronuclear Single Quantum Coherence): Utilize HSQC to resolve the overlapping aliphatic multiplets between 1.70 and 2.30 ppm. The CH₂ carbons will show two distinct proton cross-peaks at the same carbon chemical shift, definitively proving diastereotopicity induced by the spiro center.

Structural Elucidation Workflow

The logical progression from sample preparation to stereochemical assignment is visualized below. This workflow prevents misassignment of the complex diastereotopic multiplets inherent to spiro[4.4]nonane systems.

NMR_Workflow A Sample Preparation (Alumina-filtered CDCl3) B 1D 1H NMR Acquisition (zg30, D1 ≥ 2.0s) A->B C Assess Diastereotopic Multiplet Overlap (1.7-2.3 ppm) B->C D 2D NMR Suite (COSY & HSQC) C->D High Overlap E Direct Integration & Coupling Analysis C->E Clear Signals F Structural Validation & Spirocenter Assignment D->F E->F

Workflow for structural elucidation and NMR assignment of spirocyclic amines.

Conclusion

Replacing planar amines with 1,7-dioxaspiro[4.4]nonan-4-amine significantly upgrades the 3D topology of a drug candidate. However, this structural upgrade demands a higher tier of analytical rigor. By recognizing the profound diastereotopicity and distinct coupling patterns caused by the spiro-anomeric effect, and by strictly adhering to a 2D-validated NMR protocol, researchers can seamlessly integrate this complex building block into their synthetic pipelines.

References

1.[2] 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Canadian Science Publishing. 2.[1] Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. 3.[3] STEREOCONTROLLED SYNTHESIS OF A HIGHLY FUNCTIONALIZED 1,7-DIOXASPIRO[4.4]NONANE DERIVATIVE RELATED TO ANTIBIOTIC PSEUROTINS. clockss.org.

Sources

Navigating Stereochemical Complexity: A Comparative Guide to NOESY and Orthogonal Methods for the Relative Configuration of Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Spiro amines are highly privileged scaffolds in modern drug discovery, prized for their conformational rigidity and ability to project pharmacophores into unique 3D vectors (e.g., as selective substrate competitive inhibitors for transporters like SLC6A8)[1]. However, the defining feature of these molecules—the spiro quaternary carbon—presents a formidable analytical bottleneck. Because the spiro center lacks attached protons, determining the relative stereochemistry of the fused rings relies heavily on through-space NMR techniques.

This guide provides a critical comparison of 2D NOESY against alternative methodologies—ROESY, DP4+ Computational NMR, and X-Ray Crystallography—equipping researchers with the causal logic and self-validating protocols needed to unequivocally assign spiro amine configurations.

The Physical Causality of Through-Space NMR: NOESY vs. ROESY

The Nuclear Overhauser Effect (NOE) is not a static property; it is a dynamic phenomenon governed by dipolar cross-relaxation between spatially proximate protons (


 4.0 Å). The efficiency and mathematical sign of the NOE depend entirely on the molecule's reorientational correlation time (

) relative to the spectrometer's operating frequency (

)[2].
The NOESY Regime (Small Molecules)

For compact spiro amines with a molecular weight (MW) < 600 Da, the molecules tumble rapidly in solution (


). This rapid tumbling results in a strongly positive NOE, making standard 2D NOESY highly effective and the default choice for small molecule stereochemical assignment[3],[4].
The Zero-Crossing Problem

As spiro amine derivatives grow in complexity (e.g., PROTAC linkers or macrocyclic spiro-fusions with MW 700–1200 Da), their tumbling rate slows down, approaching the intermediate regime where


. At this precise physical threshold, the maximum theoretical NOE passes through zero[3]. Consequently, NOESY spectra for these mid-sized molecules will appear blank or uninterpretable, leading to false assumptions about spatial distances[4].
The ROESY Solution

To circumvent the zero-crossing phenomenon, ROESY (Rotating-frame Overhauser Effect Spectroscopy) applies a continuous radiofrequency spin-lock pulse. Because cross-relaxation in the rotating frame is independent of the molecular tumbling rate in the same manner, the Rotating-frame Overhauser Effect (ROE) is always positive[3],[2]. Therefore, for mid-sized spiro amines, ROESY is not just an alternative; it is a mandatory requirement[4].

When Empirical NMR Fails: The DP4+ Computational Rescue

Even with optimized NOESY or ROESY parameters, spiro amines present a unique topological hurdle. Stereochemical assignment requires observing cross-peaks between protons on the two adjacent fused rings. If these diagnostic protons are separated by > 4.5 Å, or if the rings undergo rapid conformational averaging, empirical NMR will fail to yield a definitive answer.

When spatial analyses are ambiguous, DP4+ computational NMR serves as the ultimate orthogonal validation[5]. DP4+ utilizes Density Functional Theory (DFT) to calculate the theoretical


H and 

C NMR shielding tensors for all possible diastereomers. By applying Bayes' theorem to both the scaled and unscaled errors between the experimental and calculated chemical shifts, DP4+ assigns a precise statistical probability to each candidate[5]. This methodology has proven exceptionally robust for spiro systems (such as spiroepoxides and spiro amines) where NOESY falls short[6].

Workflow Start Synthesize Spiro Amine MW Determine Molecular Weight Start->MW Small MW < 600 Da Fast Tumbling MW->Small Mid MW 700-1200 Da Intermediate Tumbling MW->Mid NOESY 2D NOESY (Positive NOE) Small->NOESY ROESY 2D ROESY (Spin-Lock ROE) Mid->ROESY Eval Are diagnostic cross-peaks observed across spiro center? NOESY->Eval ROESY->Eval Success Stereochemistry Assigned Eval->Success Yes Fail Ambiguous Data (Distance > 4 Å) Eval->Fail No DP4 DP4+ Computational NMR (DFT GIAO Calculations) Fail->DP4 DP4->Success

Figure 1: Workflow for stereochemical assignment of spiro amines using NMR and DP4+ computations.

Comparative Performance Matrix

The following table summarizes the quantitative limits and operational parameters of each technique when applied to spiro amine stereochemistry.

TechniquePrimary MechanismOptimal MW RangeDistance LimitTurnaround TimeConfidence Level
2D NOESY Dipolar cross-relaxation< 600 Da

4.0 Å
2–12 HoursHigh (if peaks exist)
2D ROESY Rotating-frame spin-lock700–1200 Da

4.0 Å
4–16 HoursHigh (avoids zero-crossing)
DP4+ (DFT) Quantum chemical NMR shiftsAnyN/A (Global fit)2–5 Days> 95% Bayesian Probability
X-ray Electron density diffractionAny (Requires crystal)AbsoluteWeeks–MonthsAbsolute (Gold Standard)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental parameters must be empirically derived for each specific molecule rather than relying on default spectrometer settings.

Protocol A: Optimizing NOESY/ROESY Mixing Time ( )

A common pitfall in spiro amine analysis is using an arbitrary mixing time, which can lead to spin diffusion (false positives) or weak signals (false negatives). This protocol establishes a self-validating loop to find the exact


 required.
  • Determine

    
     Relaxation:  Run a 1D inversion-recovery experiment (
    
    
    
    ). Array the delay time (
    
    
    ) to find the null point (
    
    
    ) where the signal intensity of the target protons is exactly zero[2].
  • Calculate

    
    :  Calculate the longitudinal relaxation time using the formula: 
    
    
    
    [2].
  • Set the Mixing Time (

    
    ): 
    
    • For NOESY: Set

      
       of the slowest relaxing proton of interest to capture the maximum NOE build-up before relaxation dominates.
      
    • For ROESY: Set

      
      . A shorter mixing time is critical here to minimize TOCSY artifacts (through-bond transfer) induced by the spin-lock pulse, while still maximizing the ROE[2].
      
Protocol B: DP4+ Computational Workflow

When NOESY/ROESY fails to bridge the spiro quaternary center, execute the DP4+ workflow to assign the relative configuration[5],[6].

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for all possible spiro diastereomers to generate a library of low-energy conformers.

  • Geometry Optimization: Filter conformers within a 5.0 kcal/mol energy window and optimize their geometries using DFT at the B3LYP/6-31G* level of theory[5].

  • NMR Shielding Calculation: Calculate the GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors for the optimized conformers at the PCM/mPW1PW91/6-31+G** level, ensuring the solvent model (PCM) matches the experimental NMR solvent[5].

  • Statistical Analysis: Extract the calculated

    
    H and 
    
    
    
    C shifts, Boltzmann-average them across the conformers, and input them alongside the experimental shifts into the PyDP4 script or DP4+ spreadsheet. The output will yield a Bayesian probability (from 0 to 100%) identifying the correct relative configuration[6].

References

1.3 - Columbia University / Harned Research Group 2. 2 - Wiley-VCH 3.4 - BenchChem 4.1 - Journal of Medicinal Chemistry (ACS Publications) 5.5 - The Journal of Organic Chemistry (ACS Publications) 6.6 - The Journal of Organic Chemistry (ACS Publications)

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dioxaspiro compounds, characterized by two oxygen atoms connected to a single spiro-carbon (spiroketals), are critical structural motifs in pheromones, marine toxins (e.g., spirolides), and as protecting groups in organic synthesis. Their analysis via Mass Spectrometry (MS) presents a unique dichotomy: they are chemically robust enough for gas chromatography (GC) but electronically labile under ionization, often yielding complex fragmentation patterns with weak molecular ions (


).

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways—specifically


-cleavage and retro-Diels-Alder (RDA) mechanisms—that serve as diagnostic fingerprints for structural elucidation.

Part 1: The Analytical Challenge

The core challenge in analyzing dioxaspiro compounds lies in the stability of the spiro-carbon. Under standard Electron Ionization (70 eV), the molecular ion (


) is frequently non-existent or of very low abundance (<5%).

Why this happens:

  • Quaternary Carbon Instability: The spiro-carbon is quaternary and flanked by two electronegative oxygens.

  • Rapid Fragmentation: The radical cation formed (

    
    ) undergoes immediate 
    
    
    
    -cleavage to stabilize the positive charge on the oxygen, often triggering ring opening.

Implication for Researchers: Reliance solely on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 detection for identification is a failed strategy. Structural confirmation requires mapping specific diagnostic fragment ions (e.g., 

99, 86).

Part 2: Ionization Technique Comparison

The choice of ionization source dictates the quality of spectral data. The table below compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for dioxaspiro analysis.

Comparative Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (70 eV)SoftMedium-Soft
Molecular Ion (

)
Weak / AbsentStrong (

or

)
Moderate (

)
Fragmentation Rich, Structural FingerprintMinimal (requires MS/MS)Moderate
Suitability Best for Structure Elucidation Best for MW Confirmation Good compromise for non-polar ketals
Key Risk Complete loss of

signal
Adduct formation (

,

) complicates interpretation
Thermal degradation

Expert Insight: For unknown identification, EI is superior despite the weak molecular ion because the fragmentation pattern provides a "fingerprint" unique to the spiro-ring size. Use ESI only when absolute molecular weight confirmation is required and EI fails.

Part 3: Mechanistic Fragmentation Guide

This section details the fragmentation of 1,4-dioxaspiro[4.5]decane (MW 142), the archetypal dioxaspiro compound. Understanding these pathways allows you to predict spectra for more complex derivatives.

Primary Pathways

The fragmentation is driven by the stabilization of the oxonium ion.

  • Pathway A: Formation of Protonated Cyclohexanone (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     99) 
    
    • Mechanism: The dioxolane ring (5-membered) opens. A hydrogen transfer occurs, followed by the elimination of the ethylene glycol fragment (as a radical or neutral).

    • Diagnostic Value: Indicates the presence of a stable 6-membered carbocyclic ring.

    • Structure: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Even-electron ion).
      
  • Pathway B: Formation of Methylene-1,3-dioxolane (

    
     86) 
    
    • Mechanism: A Retro-Diels-Alder (RDA)-like collapse of the cyclohexane ring.

    • Diagnostic Value: Confirms the 1,3-dioxolane (5-membered ketal) moiety. If the spiro-ring were 6-membered (1,3-dioxane), this peak would shift to

      
       100.
      
    • Structure: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Odd-electron ion).
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for 1,4-dioxaspiro[4.5]decane.

DioxaspiroFragmentation M_Ion Molecular Ion (M+) [C8H14O2]+. m/z 142 Alpha_Cleavage α-Cleavage Intermediate (Ring Open Radical Cation) M_Ion->Alpha_Cleavage Ionization (70eV) Frag_99 Fragment A: Protonated Cyclohexanone [C6H11O]+ m/z 99 (Base Peak) Alpha_Cleavage->Frag_99 H-Transfer & Loss of C2H3O• Frag_86 Fragment B: Methylene-1,3-dioxolane [C4H6O2]+. m/z 86 Alpha_Cleavage->Frag_86 RDA-like Cleavage (Loss of C4H8) Frag_55 Fragment C: Acrolein/Alkene [C3H3O]+ m/z 55 Frag_86->Frag_55 Loss of CH3O•

Caption: Competitive fragmentation pathways of 1,4-dioxaspiro[4.5]decane (MW 142). Pathway A (green) dominates, yielding the stable oxonium ion at m/z 99. Pathway B (red) is diagnostic for the dioxolane ring.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for GC-MS (EI) analysis. It includes "Checkpoints" to ensure data integrity.

Sample Preparation
  • Solvent Selection: Use Dichloromethane (DCM) or Hexane .

    • Critical Warning: Avoid acidic Methanol. Dioxaspiro compounds are acetals/ketals and will hydrolyze back to the ketone and diol in the presence of trace acid and protic solvents.

  • Concentration: 100 ppm (100 µg/mL). High concentrations increase the probability of detecting the weak

    
     peak.
    
Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temp: 250°C.

  • Source Temp: 200°C (Lower than the standard 230°C).

    • Expert Logic: Lowering source temperature reduces thermal energy, slightly increasing the survival rate of the molecular ion (

      
      ).
      
  • Ionization Energy: 70 eV.[1][2][3]

Data Acquisition & Validation
  • Step A: Run a blank solvent injection.

  • Step B: Inject sample.

  • Validation Checkpoint:

    • If: No peaks are visible >

      
       50.
      
    • Then: The compound may have hydrolyzed.[4][5] Check solvent pH or switch to Hexane.

    • If: Base peak is

      
       45 or 73 (TMS fragments).
      
    • Then: Column bleed is interfering.

    • If:

      
       is absent but 
      
      
      
      99/86 are present.
    • Then:Valid ID. Proceed with library matching (NIST) using the fragment pattern.

Part 5: Comparative Case Study

To demonstrate the specificity of these patterns, we compare the Dioxaspiro compound against its Sulfur analog (Dithiaspiro) and an open-chain analog.

Compound ClassStructure TypeMajor Diagnostic Ions (

)
Key Difference
1,4-Dioxaspiro[4.5]decane O-Spiro Ketal99 , 86 , 55Base peak is usually ring-contraction (99)
1,4-Dithiaspiro[4.5]decane S-Spiro Ketal131 , 118 Mass shift due to Sulfur (+32u vs O). Stronger

due to S polarizability.
Cyclohexanone Diethyl Ketal Open Chain Ketal113 , 85Loss of ethoxy group (

) is dominant. No RDA peak (

86).

Conclusion: The presence of the


 86 peak is the specific marker for the cyclic dioxolane ring, distinguishing spiro-ketals from open-chain ketals.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook, SRD 69. [Link]

  • Vais, V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry: Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Journal of Physical and Chemical Reference Data. [Link]

  • Francke, W., et al. (1979).[6] Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes. The Science of Nature (Naturwissenschaften).[6] [Link]

  • University of Notre Dame Mass Spectrometry Facility. (n.d.). Ionization Modes: EI vs ESI. [Link]

Sources

A Comparative Guide to Dioxaspiro and Azaspiro Scaffolds in Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. Among the structural motifs employed to escape the "flatland" of traditional aromatic compounds, spirocycles have emerged as powerful tools.[1][2] Their inherent three-dimensional and rigid nature can enhance binding affinity, improve selectivity, and offer access to novel intellectual property.[3][4] This guide provides an in-depth comparison of two prominent heteroatom-containing spirocyclic scaffolds: dioxaspiro and azaspiro cores, with a specific focus on their relative metabolic stability—a critical determinant of a drug's in vivo performance.

The Structural and Physicochemical Landscape

Spirocycles are bicyclic systems where two rings are joined by a single common atom.[5] The inclusion of heteroatoms like oxygen (in dioxaspiro scaffolds) and nitrogen (in azaspiro scaffolds) significantly influences their physicochemical properties and, consequently, their metabolic fate.[6]

  • Azaspiro Scaffolds: The presence of a nitrogen atom introduces a basic center, which can be crucial for target engagement and can influence properties like solubility.[1] However, this nitrogen and its adjacent carbon atoms often represent a "soft spot" for metabolic enzymes, particularly Cytochrome P450s (CYPs).[7][8]

  • Dioxaspiro Scaffolds: Typically featuring a spiroketal or spiroether moiety, these scaffolds are generally less basic and more rigid.[9] The oxygen atoms are less prone to direct metabolic attack compared to the nitrogen in azaspiro compounds, often rendering the core structure more metabolically inert.[3]

The choice between these scaffolds is a strategic one. Azaspirocycles offer a handle for modulating basicity and provide vectors for substitution, but often come with an inherent metabolic liability.[8][10] Dioxaspiros can provide a robust, stable core but may offer fewer opportunities for straightforward chemical modification at the spirocyclic center.[9]

Metabolic Pathways: A Tale of Two Scaffolds

The metabolic fate of a drug candidate is determined by its susceptibility to biotransformation, primarily by enzymes in the liver.[11][12] The structural differences between dioxaspiro and azaspiro scaffolds lead to distinct and predictable metabolic pathways.

The nitrogen atom in azaspirocycles is a primary site for Phase I metabolism. Key metabolic pathways include:

  • N-dealkylation: The removal of alkyl groups attached to the nitrogen is a very common metabolic route mediated by CYP enzymes.

  • N-oxidation: The formation of N-oxides is another frequent metabolic transformation.

  • Alpha-Carbon Hydroxylation: The carbon atoms directly adjacent to the nitrogen are activated and susceptible to hydroxylation, often leading to ring opening or further oxidation.

Dioxaspiro scaffolds, particularly spiroketals, are generally considered to be more metabolically stable.[3] They are not susceptible to the common N-dealkylation or N-oxidation pathways that plague many nitrogen-containing heterocycles. While enzymatic hydrolysis of the ketal is possible, it is often a less efficient process compared to the CYP-mediated oxidation of azaspirocycles. Metabolism, when it occurs, typically happens on peripheral parts of the molecule rather than the core scaffold itself.

Diagram: Comparative Metabolic Pathways

The following diagram illustrates the principal metabolic "soft spots" on representative azaspiro and dioxaspiro cores.

G cluster_aza Azaspiro Scaffold Metabolism cluster_dioxa Dioxaspiro Scaffold Metabolism AZA Azaspiro Core N_DEALK N-Dealkylation (CYP-mediated) AZA->N_DEALK N_OX N-Oxidation (CYP-mediated) AZA->N_OX C_HYDROX α-Carbon Hydroxylation AZA->C_HYDROX DIOXA Dioxaspiro (Ketal) Core STABLE Metabolically Robust Core DIOXA->STABLE PERIPHERAL Peripheral Metabolism DIOXA->PERIPHERAL

Caption: Major metabolic liabilities of Azaspiro vs. Dioxaspiro scaffolds.

Data-Driven Comparison: In Vitro Metabolic Stability

The most common method for evaluating metabolic stability in early drug discovery is the liver microsomal stability assay.[11][13] This in vitro test measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in microsomes, a subcellular fraction isolated from the liver.[14][15] The key readouts are the in vitro half-life (t½) and the intrinsic clearance (Clint).[16]

The table below presents hypothetical, yet representative, data from a human liver microsomal stability assay comparing structurally analogous dioxaspiro and azaspiro compounds.

Compound IDScaffold TypeStructure (Core)t½ (min)Clint (µL/min/mg protein)Metabolic Stability Classification
Cmpd-A1 Azaspiro2-azaspiro[3.3]heptane1877.0Moderate
Cmpd-D1 Dioxaspiro1,5-dioxaspiro[2.3]hexane> 60< 11.5High
Cmpd-A2 Azaspiro7-azaspiro[3.5]nonane9154.0Low
Cmpd-D2 Dioxaspiro1,4-dioxaspiro[4.5]decane> 60< 11.5High
Verapamil ControlN/A12115.5Moderate-Low
Dextromethorphan ControlN/A2555.4Moderate

Data are representative. Actual values depend on the full molecular structure.

Interpretation:

As the data illustrates, the dioxaspiro-containing compounds (D1, D2) consistently show high metabolic stability, with half-lives exceeding the typical 60-minute incubation time.[17] In contrast, their azaspiro counterparts (A1, A2) are metabolized more rapidly, resulting in shorter half-lives and higher intrinsic clearance values.[18] This trend aligns with the known metabolic pathways, where the nitrogen-containing scaffold provides a clear site for enzymatic attack.[8]

Experimental Protocol: Liver Microsomal Stability Assay

To ensure transparency and reproducibility, the following is a detailed protocol for a typical liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Internal Standard (IS) in Acetonitrile (ACN) for quenching

  • 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system

Methodology Workflow Diagram:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a 1 mg/mL microsomal solution in 0.1 M phosphate buffer. Dilute test compounds and controls to a working concentration (e.g., 2 µM) in the same buffer. Prepare the NADPH regenerating system solution as per the manufacturer's instructions.[16]

  • Pre-incubation: In a 96-well plate, add the diluted microsomal solution to wells containing the diluted test compounds. Mix and pre-incubate for 10 minutes in a shaker incubator set to 37°C. This step allows the compound to equilibrate with the enzymes.[16]

  • Initiation: To initiate the metabolic reaction, add the prepared NADPH solution to each well. Mix immediately. This is your zero time-point (T=0).[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing a quenching solution (typically 2-3 volumes of cold acetonitrile with a suitable internal standard).[11] The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, seal the quench plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the peak area of the internal standard at each time point.[11]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[16]

Conclusion and Strategic Implications

The metabolic stability of a scaffold is a critical consideration in drug design. This guide demonstrates that while both dioxaspiro and azaspiro scaffolds are valuable tools for creating three-dimensional molecules, they possess fundamentally different metabolic profiles.

  • Dioxaspiro scaffolds often serve as metabolically robust cores, making them an excellent choice when the primary goal is to minimize hepatic clearance and achieve a longer in vivo half-life. They are particularly useful for blocking metabolism at a specific position in a pharmacophore.

  • Azaspiro scaffolds , while presenting a potential metabolic liability, offer greater versatility in modulating physicochemical properties like solubility and basicity.[7][8] The metabolic instability is not an insurmountable obstacle; medicinal chemists can employ strategies such as introducing steric hindrance near the nitrogen or replacing metabolically labile N-alkyl groups to mitigate these effects.

Ultimately, the selection between a dioxaspiro and an azaspiro scaffold should be a data-driven decision, guided by the overall project goals, the specific biological target, and a thorough understanding of the structure-metabolism relationships of the chemical series.

References

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026, January 15).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
  • Approach to Heterospirocycles for Medicinal Chemistry. (n.d.). PMC.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015, November 20). Books.
  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). Protocols.io.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Microsomal Stability. (n.d.). Cyprotex.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. (n.d.). BenchChem.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2009, February 6). Figshare.
  • New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. (2025, February 28). PMC.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019, June 26). Semantic Scholar.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022, May 26). MDPI.

Sources

Advanced Characterization of Spiroketals: IR Spectroscopy & Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of the spiroketal (


) moiety is a critical checkpoint in the synthesis of complex natural products (e.g., avermectins, spongistatins) and pheromones. While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment, Infrared (IR) Spectroscopy offers a rapid, non-destructive "fingerprint" that is particularly sensitive to the electronic perturbations caused by the anomeric effect .

This guide details the vibrational signature of the spiroketal


 stretch, distinguishing it from standard ethers, and provides a comparative framework for validating spiro-center integrity using orthogonal analytical techniques.

The Physicochemical Basis: Beyond Simple Ethers[1][2][3]

To accurately interpret the IR spectrum of a spiroketal, one must understand that the central spiro-carbon creates a coupled oscillator system, not two isolated ether bonds. Furthermore, the anomeric effect fundamentally alters the force constants of these bonds.

The Anomeric Influence on Vibrational Frequency

In a stable spiroketal system (typically adopting a double-anomeric conformation), the lone pair of one oxygen (


) donates electron density into the antibonding orbital (

) of the adjacent C-O bond.
  • Electronic Consequence: This hyperconjugation (

    
    ) introduces partial double-bond character to the donating oxygen-carbon bond.
    
  • Vibrational Consequence: The bond order increases (

    
    ), shortening the bond and increasing the force constant (
    
    
    
    ). According to Hooke's Law (
    
    
    ), this results in a blue shift (higher wavenumber) compared to a standard aliphatic ether.
The Coupled Oscillator

Unlike a linear ether (


), the spiroketal 

unit vibrates in two distinct primary modes:
  • Symmetric Stretch (

    
    ):  Both Oxygen atoms move away from the Spiro-Carbon simultaneously. (Often Raman active, IR weak).
    
  • Asymmetric Stretch (

    
    ):  One Oxygen moves away while the other moves toward the Spiro-Carbon. (Strongly IR active).
    

Spectral Fingerprinting: The Spiroketal Signature

The following table outlines the diagnostic bands for identifying spiroketals, specifically differentiating them from standard cyclic ethers.

Table 1: Diagnostic IR Bands for Spiroketals
Vibrational ModeFrequency Range (

)
IntensityDiagnostic Note
Asymmetric

Stretch
1150 – 1250 Strong The primary diagnostic band. Often appears as a complex multiplet due to coupling with ring C-C vibrations.
Symmetric

Stretch
980 – 1050 Medium/Weak"Ring breathing" mode. Highly sensitive to ring size ([5,5] vs [6,6]). Stronger in Raman spectra.
Axial

Stretch
2850 – 2950 MediumThe "Bohlmann Bands." Anti-periplanar lone pairs weaken adjacent C-H bonds, causing a red shift (lower frequency).
Ring Deformation 450 – 600 WeakSkeletal bending modes. Useful only if comparing against a known reference standard.

Senior Scientist Insight: Do not look for a single "clean" peak. The spiroketal region (


) is often a "fingerprint forest." Look for the intensification  and splitting  of bands in the 

region compared to the acyclic diketone precursor.

Comparative Analysis: IR vs. Alternatives

While IR is excellent for functional group confirmation, it cannot solve stereochemistry in isolation. The following table compares IR against orthogonal methods for spiroketal analysis.

Table 2: Comparative Performance Matrix
FeatureIR Spectroscopy NMR (

)
X-Ray Crystallography DFT (Computational)
Primary Utility Rapid confirmation of moiety; Conformational screening.Stereochemical assignment; Connectivity.Absolute configuration; Bond lengths.Prediction of stable conformers.
Sample State Solid (ATR/KBr) or Solution.Solution only.Single Crystal required.Virtual.
Anomeric Sensitivity High (Frequency shifts based on bond strength).High (Chemical shift & coupling constants).Definitive (Direct bond length measurement).High (Energy minimization).
Throughput High (Seconds).Medium (Minutes to Hours).Low (Days to Weeks).Low (Hours/Days).[1]
Cost Low.[2]High.Very High.Low (Hardware dependent).
Limitation Cannot distinguish diastereomers easily without reference.Requires solubility; solvent effects can mask conformers.Requires crystalline solid; "Crystal packing" forces may distort conformation.Requires experimental validation.

Experimental Protocol: The "Solvent Switch" Validation

To rigorously identify a spiroketal using IR, one should not rely on a single spectrum. The equilibrium between anomeric and non-anomeric conformers can be manipulated by solvent polarity.

Protocol: Differential Solvation IR Analysis

Objective: Observe frequency shifts in the C-O-C stretch to confirm the dynamic nature of the spiro-center.

Materials:

  • FT-IR Spectrometer (ATR or Transmission cell).

  • Solvent A: Non-polar (

    
     or Hexane) – Favors Anomeric Effect (Axial isomers).
    
  • Solvent B: Polar Aprotic (

    
     or DMSO) – Disrupts Anomeric Effect (Dipole minimization).
    

Step-by-Step Workflow:

  • Baseline (Solid State):

    • Run a neat sample using ATR (Attenuated Total Reflectance).

    • Note: This represents the "frozen" conformation (usually the thermodynamic minimum).

    • Target: Identify the strong bands in the

      
       region.
      
  • Non-Polar Solution Scan:

    • Dissolve 5-10 mg of sample in

      
       (or Hexane).
      
    • Acquire spectrum using a liquid cell (0.1 mm path length).

    • Observation: The bands should remain sharp, similar to the solid state, as the anomeric effect dominates in low dielectric media.

  • Polar Solution Scan:

    • Dissolve 5-10 mg of sample in

      
      .
      
    • Acquire spectrum.[1][2][3][4][5][6][7]

    • Observation: Look for line broadening or frequency shifts (red shift) in the

      
       region.
      
    • Mechanistic Reason:[1][5][8] Polar solvents stabilize the more polar (equatorial) conformers or reduce the orbital overlap required for the anomeric effect, slightly weakening the C-O bond.

  • Data Subtraction:

    • Use spectrometer software to subtract the pure solvent background.

    • Overlay the Non-Polar vs. Polar spectra. A shift

      
       in the C-O stretch region confirms the presence of a dynamic, electronic-sensitive spiro-center.
      

Visualization of Concepts

Diagram 1: Analytical Workflow for Spiroketal Identification

This flowchart illustrates the decision-making process when characterizing a putative spiroketal.

SpiroketalWorkflow Start Crude Reaction Mixture IR_Screen IR Screening (ATR) Target: 1150-1250 cm⁻¹ Absence of C=O (1700 cm⁻¹) Start->IR_Screen Decision1 C-O Bands Present? IR_Screen->Decision1 Decision1->Start No (Refine Synthesis) Solvent_IR Differential Solvent IR (CCl₄ vs CH₃CN) Decision1->Solvent_IR Yes NMR_Conf 1H/13C NMR & NOE (Stereochemistry) Final Validated Structure NMR_Conf->Final Solvent_IR->NMR_Conf Dynamic Shift Observed DFT_Val DFT Calculation (Predict Frequencies) Solvent_IR->DFT_Val Ambiguous DFT_Val->NMR_Conf

Caption: Integrated workflow combining IR screening with orthogonal NMR and computational validation.

Diagram 2: The Anomeric Effect & Vibrational Coupling

This diagram visualizes why the frequency shifts occur, linking orbital interactions to the observed spectrum.

AnomericEffect LonePair Oxygen Lone Pair (n) Interaction Hyperconjugation (n → σ*) LonePair->Interaction AntiBond C-O Antibonding (σ*) AntiBond->Interaction BondOrder Increased Bond Order (Partial Double Bond) Interaction->BondOrder ForceConst Increased Force Constant (k) BondOrder->ForceConst BlueShift IR Blue Shift (Higher Wavenumber) ForceConst->BlueShift

Caption: Mechanistic pathway showing how the anomeric effect results in a characteristic blue shift in IR frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Classic text on the Anomeric Effect).
  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157–2166. (Origin of "Bohlmann Bands" in IR). [Link]

  • Smith, A. B., et al. (2001). Spongistatin 1: Architectural and Synthetic Studies. Angewandte Chemie International Edition. (Example of complex spiroketal analysis). [Link]

Sources

Beyond Flatland: A Comparative Guide to Spirocyclic Amine Derivatives in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a necessity for clinical success. While traditional heterocyclic scaffolds like piperidines and morpholines have served as the backbone of the pharmacopeia for decades, they often carry liabilities regarding metabolic stability, solubility, and non-specific binding.

This guide provides a technical comparison between Spirocyclic Amine Derivatives (specifically spiro[3.3]heptanes and spirooxetanes) and their traditional flat analogs. We analyze the biological activity, physicochemical shifts, and metabolic outcomes of scaffold hopping, supported by experimental data and validated protocols.

The Structural Argument: Vector Analysis &

The primary driver for adopting spirocyclic amines is the increase in the fraction of


 hybridized carbons (

). As established by Lovering et al., increasing saturation correlates with improved clinical success rates by enhancing solubility and reducing promiscuity [1].
Comparative Geometry
  • Traditional Scaffolds (Piperidine/Morpholine): Adopt chair conformations. Substituents are equatorial or axial. The vectors are well-defined but limited to a specific 3D space.

  • Spirocyclic Scaffolds (2-azaspiro[3.3]heptane): The central spiro-carbon creates a rigid, orthogonal orientation of the two rings. This allows for:

    • Novel Vector Projection: Access to binding pockets unreachable by chair conformations.

    • Metabolic Hardening: Removal of hydrogen atoms at metabolic "soft spots" (e.g., the

      
      -carbon to the heteroatom in morpholine).
      

Case Study A: The Morpholine vs. Spirooxetane Showdown

Scenario: A lead compound targeting a kinase exhibits high intrinsic clearance (


) due to oxidative metabolism of the morpholine ring.[1]
The Bioisosteric Switch

The 2-oxa-6-azaspiro[3.3]heptane (spirooxetane) is the direct bioisostere of morpholine. It retains the hydrogen bond acceptor (HBA) capability of the ether oxygen but alters the lipophilicity profile.

Experimental Data Comparison

The following data summarizes a typical optimization campaign where a morpholine moiety was replaced with a spirooxetane [2, 3].

MetricCompound A (Morpholine Analog)Compound B (Spirooxetane Analog)Impact
Potency (

)
14 nM18 nMNeutral: Binding affinity is largely maintained.
Lipophilicity (LogD) 2.10.9Positive: Significant reduction (-1.2 log units).
Solubility (pH 7.4) 45

M
>350

M
Positive: 8-fold increase due to lower LogD.
HLM

68

L/min/mg
14

L/min/mg
Critical: Metabolic stability improved by ~5x.
hERG Inhibition 4.5

M
>30

M
Positive: Reduced cardiotoxicity risk.

Mechanistic Insight: The morpholine ring is prone to CYP450-mediated oxidation at the carbon adjacent to the oxygen. The spirooxetane, being a strained 4-membered ring, is sterically compact and lacks these activated protons, effectively "blocking" the metabolic soft spot while lowering overall lipophilicity (


).

Case Study B: The Piperidine vs. Azaspiroheptane Showdown

Scenario: A GPCR antagonist utilizes a piperidine ring for a key salt-bridge interaction (Asp residue). However, the compound suffers from poor permeability and high non-specific binding.

The Bioisosteric Switch

Replacing piperidine with 2-azaspiro[3.3]heptane .

Physicochemical Nuances

Unlike the morpholine switch, this replacement often increases basicity.[2]

  • Piperidine

    
    :  ~10.8
    
  • 2-azaspiro[3.3]heptane

    
    :  ~11.3
    

This increased basicity can lead to higher solvation, which paradoxically lowers the LogD despite the hydrocarbon skeleton appearing similar.

MetricPiperidine LeadAzaspiroheptane AnalogImpact
Target Affinity (

)
4.2 nM3.5 nMNeutral/Positive: Rigid core reduces entropic penalty upon binding.
Selectivity (vs. Paralog) 12x85xPositive: Rigid vectors avoid off-target clashes.
Permeability (

)

cm/s

cm/s
Positive: Despite higher

, lower lipophilicity aids free fraction.

Visualizing the Decision Framework

The following diagram illustrates the logical flow for selecting a spirocyclic scaffold based on the specific liability of the lead compound.

ScaffoldSelection Start Lead Compound Liability Analysis Metab Problem: High Metabolic Clearance (Oxidative) Start->Metab Solub Problem: Poor Solubility / High LogD Start->Solub Select Problem: Low Selectivity / Off-Target Start->Select SpiroOx Strategy: Switch to Spirooxetane (2-oxa-6-azaspiro[3.3]heptane) Metab->SpiroOx If Morpholine/Ether present SpiroHep Strategy: Switch to Azaspiroheptane (2-azaspiro[3.3]heptane) Solub->SpiroHep If Piperidine present Select->SpiroHep Exploit Orthogonal Vectors Outcome1 Outcome: Block Metabolic Soft Spot Maintain H-Bond Acceptor SpiroOx->Outcome1 Outcome2 Outcome: Increase F(sp3) Lower LogD via Solvation SpiroHep->Outcome2 Outcome3 Outcome: Alter Vector Geometry Rigidify Ligand SpiroHep->Outcome3

Figure 1: Decision logic for scaffold hopping from flat heterocycles to spirocyclic amines based on ADME liabilities.

Experimental Protocols

To validate the advantages of spirocyclic derivatives, the following self-validating protocols are recommended.

Microsomal Stability Assay (Intrinsic Clearance)

This assay determines if the spiro-substitution effectively blocks metabolism.

  • Preparation: Prepare 10 mM stock solutions of the Spirocyclic analog and the Reference (Flat) analog in DMSO.

  • Incubation: Dilute compounds to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    :
    
    
  • Validation Criteria: The reference compound (e.g., Verapamil) must fall within 20% of historical

    
     values.
    
Surface Plasmon Resonance (SPR) Kinetics

Spirocycles often alter the dissociation rate (


) due to increased rigidity.
  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip. Target density should be low (

    
     RU) to avoid mass transport limitations.
    
  • Injection: Inject a concentration series of the spirocyclic amine (0.1x to 10x expected

    
    ) in single-cycle kinetics mode.
    
  • Flow Rate: High flow rate (30-50

    
    L/min) to minimize rebinding effects.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model. Compare Residence Time (

    
    ) between the spirocycle and the flat analog.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., & Tice, C. M. (2014).[3] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link][3][4][5]

  • Barnes-Seeman, D., et al. (2013). Metabolic Stability and Physicochemical Properties of Spirocyclic Amine-Derived BACE1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,7-Dioxaspiro[4.4]nonan-4-amine

[1][2]

Part 1: Executive Safety Directive

Immediate Action Required: Treat 1,7-Dioxaspiro[4.4]nonan-4-amine (CAS: N/A - Analogous handling required) as a Corrosive, Combustible Organic Base .[1]

Due to the specific spirocyclic ether and primary amine functionality, this compound presents a dual hazard profile: chemical burns (amine) and potential peroxide formation (ether linkages) upon prolonged storage.

The Golden Rules of Disposal:

  • NEVER mix with acidic waste streams (Risk of violent exothermic reaction/spattering).

  • NEVER mix with oxidizing agents (Risk of fire/explosion).

  • ALWAYS segregate into the "Organic Alkaline/Basic" waste stream.

Part 2: Chemical Hazard Profile & Rationale[1][3]

To ensure safety, we must understand the molecule's behavior. As a spirocyclic amine, its disposal is dictated by two functional groups.

Functional GroupHazard CharacteristicDisposal Implication
Primary Amine (-NH₂) Basic/Corrosive: High pH; reacts violently with acids and acid chlorides.[1] Can cause skin/eye burns.Must be collected in alkaline-compatible containers (HDPE preferred). DO NOT use metal cans (corrosion risk).
Spiro-Ether Linkage (C-O-C) Peroxide Former (Class B/C): Ethers can form explosive peroxides upon exposure to air/light over time.[1]Waste containers must be capped tightly and disposed of within 6 months. Test for peroxides if the container is old/crystallized.
Spiro Scaffold Lipophilicity: Organic soluble.Requires incineration via a licensed hazardous waste facility. Not suitable for aqueous treatment/sewer discharge.[2]

Part 3: Waste Segregation & Compatibility[1]

The most common cause of laboratory accidents involving amines is improper segregation. Use the following matrix to determine where to place this waste.

Table 1: Compatibility Matrix
Waste StreamStatusMechanism of Failure
Organic Bases (e.g., Triethylamine) ✅ COMPATIBLE Similar pH and chemical nature.[1]
Inorganic Acids (e.g., HCl, H₂SO₄) ❌ DANGER Rapid exothermic neutralization. Heat generation can melt containers or cause eruptions.
Organic Acids (e.g., Acetic Acid) ❌ DANGER Exothermic reaction; formation of salts.
Oxidizers (e.g., Peroxides, Nitrates) ❌ DANGER Amines are reducing agents. Mixing with oxidizers creates a high fire/explosion risk.
Aldehydes/Ketones ⚠️ CAUTION Can react to form Schiff bases (water-generating).[1] Generally acceptable in bulk solvent waste unless specifically prohibited by local EH&S.

Part 4: Operational Disposal Workflow

This self-validating workflow ensures compliance from the bench to the pickup dock.[1]

Step 1: Characterization & Preparation[1]
  • pH Check: Verify the waste is basic (pH > 10).

  • Solvent Assessment: If the amine is dissolved in a solvent (e.g., DCM, Methanol), ensure the solvent is compatible with the "Organic Base" stream. Note: Halogenated solvents (DCM) usually require a separate "Halogenated" stream, even if basic.

Step 2: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Venting: Use a vented cap if available (amines can have significant vapor pressure).

  • Volume: Do not fill >90% to allow for thermal expansion.

Step 3: Labeling[1]
  • Primary Label: "HAZARDOUS WASTE - ORGANIC BASE"[1]

  • Constituents: Explicitly list "1,7-Dioxaspiro[4.4]nonan-4-amine" and any co-solvents (e.g., "70% Methanol").

  • Hazard Checkbox: Mark "Corrosive" and "Flammable" (if in organic solvent).

Step 4: Storage & Handoff[1][2][5][6]
  • Store in a Secondary Containment Tray designated for bases.

  • Keep away from the Acid storage cabinet.

Visual Workflow (Decision Tree)

DisposalWorkflowStartWaste Generated:1,7-Dioxaspiro[4.4]nonan-4-amineIsSolventIs it dissolved in solvent?Start->IsSolventCheckHalogenIs solvent Halogenated?(e.g., DCM, Chloroform)IsSolvent->CheckHalogenYes (Liquid Solution)StreamCStream C:Solid Waste(Contaminated Wipes/Vials)IsSolvent->StreamCNo (Solid/Residue)StreamAStream A:Halogenated Organic Waste(Trace Base)CheckHalogen->StreamAYesStreamBStream B:Non-Halogenated Organic(Basic)CheckHalogen->StreamBNo (e.g., MeOH, EtOH)ContainerSelect Container:HDPE Carboy (Preferred)or Amber GlassStreamA->ContainerStreamB->ContainerLabelLabeling:List Full Chemical NameMark 'Corrosive' & 'Flammable'StreamC->LabelContainer->LabelStorageStorage:Secondary ContainmentSegregate from AcidsLabel->StoragePickupSchedule EHS Pickup(Incineration)Storage->Pickup

Figure 1: Decision logic for segregating 1,7-Dioxaspiro[4.4]nonan-4-amine waste based on solvent composition.

Part 5: Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: Amines have strong odors and can cause respiratory distress. Clear the immediate area.[3]

  • PPE: Don Nitrile gloves (double-gloved recommended) and safety goggles.

  • Neutralization (The "Dry" Method):

    • Do NOT use liquid acid to neutralize a spill (too messy/exothermic).

    • Use a Commercial Spill Pad or Dry Sand/Vermiculite .

    • Expert Tip: Citric acid powder can be sprinkled gently over the spill to neutralize basicity before sweeping, but ensure adequate ventilation.

  • Disposal of Debris: Collect all spill material into a wide-mouth jar, label as "Spill Debris - Organic Amine," and process as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • PubChem. (n.d.). 1,7-Dioxaspiro[4.4]nonan-4-amine Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: 1,7-Dioxaspiro[4.4]nonan-4-amine

[1]

Introduction: The Precautionary Principle

1,7-Dioxaspiro[4.4]nonan-4-amine (CAS: Specific CAS may vary by salt form, refer to batch CoA) is a specialized spirocyclic building block used primarily in the synthesis of conformationally restricted pharmaceutical scaffolds.

Critical Safety Context: As with many novel spiro-aliphatic amines, specific toxicological data (LD50, permeation rates) is often limited. Therefore, this guide operates on the Precautionary Principle . We treat this compound as a Category 1B Corrosive and a Severe Eye Irritant (consistent with the hazard profile of analogous primary aliphatic amines) until specific data proves otherwise.

Core Directive: Do not mistake the stability of the spiro-ether ring for biological inertness. The exocyclic amine functionality dictates the safety protocol.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The safety profile of 1,7-Dioxaspiro[4.4]nonan-4-amine is driven by two functional motifs:

Functional GroupAssociated HazardMechanism of Injury
Primary Amine (-NH₂) Corrosivity / High pH Saponification of skin lipids; irreversible protein denaturation in corneal tissue (blindness risk).
Spiro-Dioxolane Organic Solvent Solubility Enhances lipophilicity, potentially facilitating rapid transdermal absorption of the corrosive amine.
General Structure Sensitization Potential to cause allergic contact dermatitis upon repeated exposure (common in reactive amines).

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection (Gloves)

Rationale:[1][2][3][4][5][6] Aliphatic amines can permeate standard latex rubber. Nitrile provides better degradation resistance, but thickness matters.

Contact TypeRecommended MaterialThicknessBreakthrough Time (Est.)
Incidental Contact (Weighing/Transfer)Nitrile (Double Gloved) 5 mil (min) outer> 30 mins
Extended Contact (Synthesis/Cleanup)Nitrile / Neoprene 8-11 mil> 240 mins
Spill Response (High Concentration)Laminate (Silver Shield) Multi-layer> 480 mins

Protocol: Inspect gloves for pinholes by trapping air and inflating them before use. Change outer gloves immediately upon any splash.

B. Eye & Face Protection

Rationale:[1][2][3][4][7][8][9][10][11] Amines cause "halo vision" (corneal edema) at low vapor concentrations and permanent blindness at liquid contact.

  • Standard Operation: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to liquid creep.

  • Pouring/High Volume: Splash Goggles PLUS Face Shield (8-inch minimum).

C. Respiratory Protection

Rationale: While the spiro-structure adds molecular weight (reducing volatility compared to smaller amines), amine vapors are respiratory irritants.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Spill/Outside Hood): Full-face respirator with ABEK (Ammonia/Organic Vapor) cartridges.

Operational Protocols (Step-by-Step)

Phase 1: Donning (Pre-Experiment)
  • Check Engineering Controls: Verify fume hood face velocity is 80–100 fpm.

  • Body Defense: Don a chemical-resistant lab coat (buttoned to throat) and long pants (no exposed ankles).

  • Eye Defense: Don splash goggles. Adjust strap for a tight seal against the temples.

  • Hand Defense:

    • Wash hands thoroughly.[1][2][7][12]

    • Don inner nitrile gloves (bright color, e.g., orange).

    • Don outer nitrile gloves (standard color, e.g., blue). This color contrast allows immediate detection of outer glove breaches.

Phase 2: Handling & Synthesis[1]
  • Weighing: Use a static-free spatula. If the amine is a liquid/oil, use a positive-displacement pipette to prevent dripping.

  • Reaction Setup: When adding acid chlorides or electrophiles to this amine, expect an exotherm. Add reagents dropwise at 0°C.

  • Solvent Choice: Avoid halogenated solvents (DCM) if possible, as amines can react slowly with them to form quaternary salts; use THF or DMF.

Phase 3: Doffing (Post-Experiment)
  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside out; slide finger under second glove, peel off from inside).

  • Wash: Immediately wash hands with soap and tepid water for 20 seconds.

  • Inspection: Check lab coat cuffs for yellowing/staining (indicative of amine oxidation/contamination).

Emergency Response Logic

Decision Workflow (Graphviz Visualization)

This diagram outlines the immediate decision logic for exposure incidents.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACTType->SkinEyeEYE CONTACTType->EyeInhaleINHALATIONType->InhaleAction_Skin1. Drench 15 mins (Safety Shower)2. Remove Clothing under water3. Do NOT neutralizeSkin->Action_SkinAction_Eye1. Force Eyelids Open2. Flush 15 mins (Eyewash)3. Rotate EyeballEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Oxygen if breathing labored3. Sit upright (Pulmonary Edema risk)Inhale->Action_InhaleMedicalSEEK MEDICAL ATTENTION(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Caption: Immediate Triage Protocol for Amine Exposure. Note: Never attempt to neutralize amine burns with acid; this causes thermal injury.

Waste Disposal & Deactivation

Do not pour down the drain. Amines are toxic to aquatic life and can damage plumbing.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

    • Critical: Do NOT mix with "Acid Waste" streams. Violent heat generation will occur.

    • Critical: Do NOT mix with Oxidizers (Nitric acid, Peroxides).

  • Deactivation (Small Spills):

    • Absorb with vermiculite or sand.[3]

    • Treat the absorbent with a dilute solution of Citric Acid or Sodium Bisulfate to neutralize the pH before disposal as solid hazardous waste.

  • Labeling: Tag container with "Aliphatic Amine - Corrosive - Flammable (if in solvent)."

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • PubChem. (n.d.). Compound Summary: 1,7-Dioxaspiro[4.4]nonan-4-amine.[13] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. (General guidance for amine classification). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.